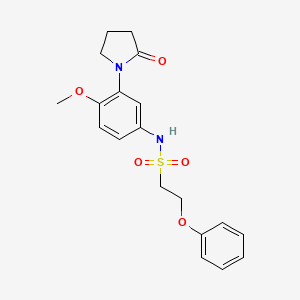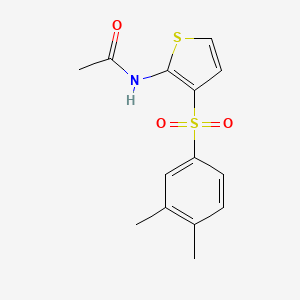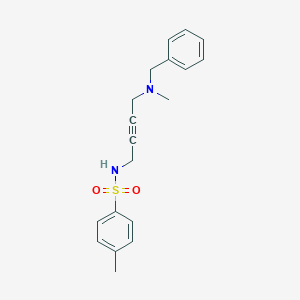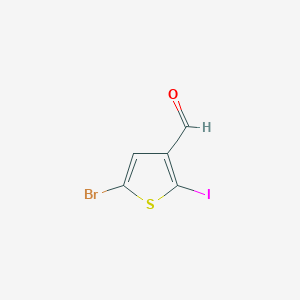
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyethanesulfonamide, also known as MPSP, is a synthetic compound that has garnered significant interest in the scientific community for its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Proton Exchange Membranes for Fuel Cell Applications
Research has led to the development of new sulfonated polymers utilizing a methoxy group in the copolymerization process, creating materials with high proton conductivity suitable for fuel cell applications. The study by Kim, Robertson, and Guiver (2008) focuses on comb-shaped sulfonated poly(arylene ether sulfone) copolymers, highlighting their promising properties as polyelectrolyte membrane materials. These materials show high proton conductivity, making them viable for fuel cell use due to their ability to efficiently transport protons (Kim, D., Robertson, G., & Guiver, M., 2008).
Crystal Structure Determination and Molecular Surface Analysis
The crystal structures of three nimesulide derivatives were determined using laboratory powder X-ray diffraction data, which includes analysis on N-[4-(2,5-dioxo-pyrrolidin-1-yl)-2-phenoxyphenyl] methanesulfonamide. This research, conducted by Dey et al. (2016), explores the intermolecular interactions in these structures and provides insights into the assembly of molecules into a supramolecular framework. The study also delves into the hydrogen-bond-based interactions and the calculation of molecular electrostatic potential surfaces, offering a comprehensive understanding of these derivatives' crystal packing and potential biological implications (Dey, T., Chatterjee, P., Bhattacharya, A., Pal, S., & Mukherjee, A. K., 2016).
Antitumor Sulfonamides and Gene Expression Relationship Studies
A study by Owa et al. (2002) investigates the structure and gene expression relationship of antitumor sulfonamides, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070). These compounds have been evaluated for their antitumor activities, with particular attention to their effect on cell cycle inhibition and progression to clinical trials. This research provides valuable insights into the pharmacophore structure and drug-sensitive cellular pathways, highlighting the potential of these sulfonamides as oncolytic agents (Owa, T., Yokoi, A., Yamazaki, K., Yoshimatsu, K., Yamori, T., & Nagasu, T., 2002).
Synthesis and Evaluation of Antitumor Activity
Zhang et al. (2015) synthesized a series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide compounds. These compounds demonstrated significant antiproliferative activities against cancer cell lines, with the structure-activity relationship (SAR) providing insights into their potent inhibitory activity against PI3Ks and mTOR, especially PI3Kα. The study suggests the potential of these compounds as effective anticancer agents, offering a foundation for future research in the development of PI3K inhibitors (Zhang, H., Xin, M.-H., Xie, X.-X., Mao, S., Zuo, S.-j., Lu, S.-m., & Zhang, S.-q., 2015).
Eigenschaften
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-18-10-9-15(14-17(18)21-11-5-8-19(21)22)20-27(23,24)13-12-26-16-6-3-2-4-7-16/h2-4,6-7,9-10,14,20H,5,8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWPZGBEFZOKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)CCOC2=CC=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-Cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2995188.png)


![2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]acetic acid](/img/structure/B2995194.png)



![4-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2995201.png)


![N-benzyl-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2995207.png)

![4,7,8-Trimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2995209.png)
